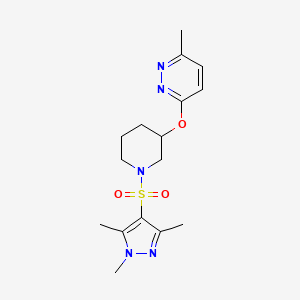
3-methyl-6-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-6-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine is a useful research compound. Its molecular formula is C16H23N5O3S and its molecular weight is 365.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by binding to the active site of Lm-PTR1 , a protein in Leishmania . This interaction is characterized by a lower binding free energy, which indicates a strong and favorable interaction .
Biochemical Pathways
The compound’s potent antileishmanial and antimalarial activities suggest that it disrupts the life cycle of the leishmania and plasmodium parasites .
Pharmacokinetics
The compound has shown potent in vitro antipromastigote activity and in vivo antimalarial activity , suggesting that it has good bioavailability.
Result of Action
The compound exhibits superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, it has shown significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression .
生物活性
The compound 3-methyl-6-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine is a complex molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula of the compound is C16H23N5O3S with a molecular weight of 365.5 g/mol. Its structure features a pyridazine ring, a piperidine moiety, and a pyrazole derivative, which are known to enhance biological activity through various mechanisms.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Kinase Inhibition : The compound may act as a kinase inhibitor, similar to other pyrazole derivatives. Kinases play crucial roles in cell signaling and regulation, making them significant targets in cancer therapy and other diseases .
- G Protein-Coupled Receptors (GPCRs) : It is hypothesized that the compound could interact with GPCRs, influencing intracellular signaling pathways that regulate various physiological processes .
- Enzyme Modulation : The sulfonyl group in the structure may facilitate interactions with enzymes involved in metabolic pathways, potentially leading to altered enzyme activity and downstream effects on cellular functions .
Biological Activity Studies
Research has demonstrated various biological activities associated with similar compounds:
- Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have indicated that certain pyrazole compounds exhibit significant cytotoxic effects against cancer cell lines with IC50 values in the low micromolar range .
- Antimicrobial Properties : Compounds containing pyrazole rings have been investigated for their antimicrobial activity. They have demonstrated effectiveness against a range of pathogens, suggesting potential applications in treating infections.
Case Studies
Several studies have reported on related compounds with similar structures:
- Study on Pyrazole Derivatives : A study published in Nature highlighted the effectiveness of pyrazole-based compounds in inhibiting specific kinases associated with cancer progression. The study found that modifications to the pyrazole structure significantly impacted potency and selectivity against different kinase targets .
- In Vivo Studies : Research conducted on animal models has shown that compounds similar to this compound exhibit favorable pharmacokinetic profiles and reduced toxicity compared to traditional chemotherapeutics .
Data Table: Biological Activity Overview
属性
IUPAC Name |
3-methyl-6-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]oxypyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3S/c1-11-7-8-15(18-17-11)24-14-6-5-9-21(10-14)25(22,23)16-12(2)19-20(4)13(16)3/h7-8,14H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIQYXHDNNTAJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3=C(N(N=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














